![molecular formula C15H13IN2O2S B5066306 3-Methyl-2-[(4-nitrophenyl)methyl]-1,3-benzothiazol-3-ium;iodide](/img/structure/B5066306.png)
3-Methyl-2-[(4-nitrophenyl)methyl]-1,3-benzothiazol-3-ium;iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-[(4-nitrophenyl)methyl]-1,3-benzothiazol-3-ium;iodide is a complex organic compound that belongs to the class of benzothiazolium salts This compound is characterized by the presence of a benzothiazole ring, a nitrophenyl group, and an iodide ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(4-nitrophenyl)methyl]-1,3-benzothiazol-3-ium;iodide typically involves the reaction of 2-methylbenzothiazole with 4-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with iodine to form the iodide salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
3-Methyl-2-[(4-nitrophenyl)methyl]-1,3-benzothiazol-3-ium;iodide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitrobenzene derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzothiazole ring can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides are commonly used.
Major Products Formed
Oxidation: Nitrobenzene derivatives.
Reduction: Aminobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
科学研究应用
3-Methyl-2-[(4-nitrophenyl)methyl]-1,3-benzothiazol-3-ium;iodide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Methyl-2-[(4-nitrophenyl)methyl]-1,3-benzothiazol-3-ium;iodide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with cellular proteins and enzymes, leading to the inhibition of their activity. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. These interactions make the compound a potential candidate for anticancer and antimicrobial therapies.
相似化合物的比较
Similar Compounds
2-Methylbenzothiazole: Lacks the nitrophenyl group and iodide ion, making it less reactive.
4-Nitrobenzyl Chloride: Lacks the benzothiazole ring, limiting its applications.
Benzothiazolium Salts: Similar structure but with different substituents, leading to varied chemical properties.
Uniqueness
3-Methyl-2-[(4-nitrophenyl)methyl]-1,3-benzothiazol-3-ium;iodide is unique due to the combination of the benzothiazole ring, nitrophenyl group, and iodide ion. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
3-methyl-2-[(4-nitrophenyl)methyl]-1,3-benzothiazol-3-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N2O2S.HI/c1-16-13-4-2-3-5-14(13)20-15(16)10-11-6-8-12(9-7-11)17(18)19;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGGGCGNHCQDLT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)CC3=CC=C(C=C3)[N+](=O)[O-].[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
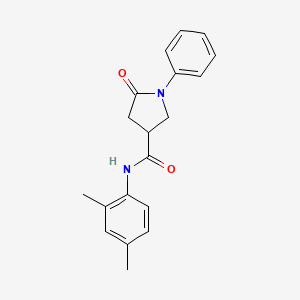
![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B5066227.png)
![ethyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5066235.png)
![(4E)-1-(3-chloro-4-methylphenyl)-4-[(4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B5066243.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(methylthio)acetamide](/img/structure/B5066254.png)
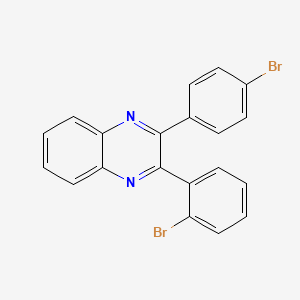
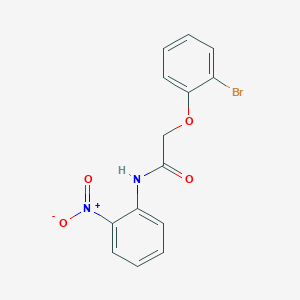
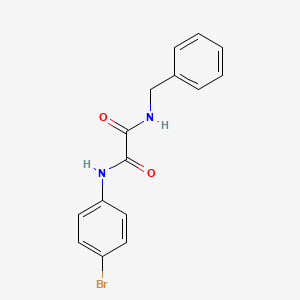
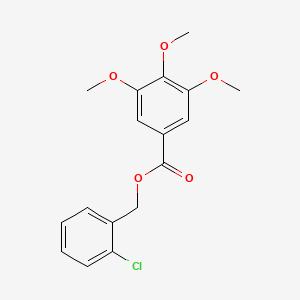
![N-[2-(2-pyrazinyl)ethyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5066298.png)
![1-(2-Chlorophenyl)-5-[(4-chlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione](/img/structure/B5066304.png)
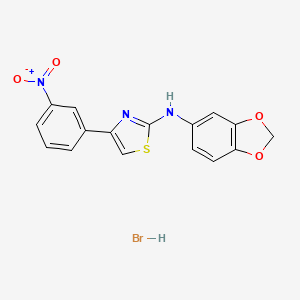
![Methyl 4-[5-[[5-(4-methoxy-4-oxobutanoyl)thiophen-2-yl]methyl]thiophen-2-yl]-4-oxobutanoate](/img/structure/B5066310.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N-(4-methylbenzyl)glycinamide](/img/structure/B5066324.png)
